7-Chloro-1-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-1-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of chloro, methoxy, methylbenzyl, thiazolyl, and chromeno-pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, each requiring specific reagents and conditions
Chromeno-Pyrrole Core Formation: This step typically involves the cyclization of a suitable precursor under acidic or basic conditions to form the chromeno-pyrrole structure.
Thiazolyl Group Introduction: The thiazolyl group can be introduced via a condensation reaction involving a thioamide and a haloketone.
Substituent Addition: The chloro, methoxy, and methylbenzyl groups are introduced through various substitution reactions, often using reagents such as chlorinating agents, methoxylating agents, and benzyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and thiazolyl groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the chloro and thiazolyl groups, potentially converting them to their respective hydrogenated forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the methoxy and thiazolyl groups, while reduction could produce hydrogenated derivatives.
Scientific Research Applications
7-Chloro-1-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-Chloro-1-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to specific biological effects.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-4-{4-[(4-methylbenzyl)oxy]phenyl}-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 7-Chloro-1-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C29H21ClN2O5S |
---|---|
Molecular Weight |
545.0 g/mol |
IUPAC Name |
7-chloro-1-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C29H21ClN2O5S/c1-16-3-5-17(6-4-16)15-36-22-9-7-18(13-23(22)35-2)25-24-26(33)20-14-19(30)8-10-21(20)37-27(24)28(34)32(25)29-31-11-12-38-29/h3-14,25H,15H2,1-2H3 |
InChI Key |
CTFFUKZKHRLLPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C3C4=C(C(=O)N3C5=NC=CS5)OC6=C(C4=O)C=C(C=C6)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.